molecular formula C8H10ClNO2 B13945499 N-Phenylglycine hydrochloride CAS No. 56676-71-2

N-Phenylglycine hydrochloride

Cat. No.: B13945499
CAS No.: 56676-71-2
M. Wt: 187.62 g/mol
InChI Key: HIQIUINFXZKKEC-UHFFFAOYSA-N
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Preparation Methods

N-Phenylglycine hydrochloride is typically prepared by the Strecker reaction, which involves the reaction of formaldehyde, hydrogen cyanide, and aniline. The resulting amino nitrile is then hydrolyzed to give the carboxylic acid . Industrial production methods often involve similar synthetic routes but on a larger scale, ensuring the purity and yield of the compound are optimized .

Chemical Reactions Analysis

N-Phenylglycine hydrochloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form different products depending on the conditions and reagents used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common reagents used in these reactions include hydrogen peroxide for oxidation and sodium amalgam for reduction . The major products formed from these reactions vary but often include derivatives of the original compound .

Properties

CAS No.

56676-71-2

Molecular Formula

C8H10ClNO2

Molecular Weight

187.62 g/mol

IUPAC Name

2-anilinoacetic acid;hydrochloride

InChI

InChI=1S/C8H9NO2.ClH/c10-8(11)6-9-7-4-2-1-3-5-7;/h1-5,9H,6H2,(H,10,11);1H

InChI Key

HIQIUINFXZKKEC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NCC(=O)O.Cl

Origin of Product

United States

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